molecular formula C17H18FN3O6S B193944 Sulfociprofloxacin CAS No. 105093-21-8

Sulfociprofloxacin

Katalognummer: B193944
CAS-Nummer: 105093-21-8
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: SDLYZOYQWKDWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfociprofloxacin is a metabolite of the fluorinated quinolone antibacterial Ciprofloxacin . It is an organosulfonic acid that is ciprofloxacin carrying a sulfo group at position 4 of the piperazine ring .


Molecular Structure Analysis

This compound has a molecular formula of C17H18FN3O6S and a molecular weight of 413.43 . The InChI Key is SDLYZOYQWKDWJG-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel

Sulfociprofloxacin wird aufgrund seiner Fähigkeit, das Wachstum von Mikroorganismen zu hemmen, als antibakterielles Mittel anerkannt. Als Metabolit von Ciprofloxacin behält es die antibakteriellen Eigenschaften seiner Stammverbindung bei, wodurch es gegen eine Vielzahl von bakteriellen Infektionen wirksam ist. Seine Rolle als antibakterielles Mittel ist besonders wichtig bei der Behandlung von Harnwegsinfektionen, wo es als aktiver Metabolit im Urin gefunden wird .

Pharmakokinetische Studien

In der klinischen Pharmakologie wird this compound in pharmakokinetischen Studien verwendet, um die metabolische Umwandlung von Ciprofloxacin zu verstehen, insbesondere bei kritisch kranken Patienten. Forscher entwickeln populations-pharmakokinetische Modelle, um das Verhalten dieses Metaboliten in verschiedenen Patientenpopulationen vorherzusagen, was entscheidend für die Dosisoptimierung und die zielgerichtete Anwendung von Antiinfektiva ist .

Forschung zu Arzneimittelmetaboliten

Als Arzneimittelmetabolit ist this compound von Interesse für die Erforschung des Arzneimittelstoffwechsels und der -ausscheidung. Seine Präsenz in Galle und Urin bietet Einblicke in die Stoffwechselwege von Ciprofloxacin und hilft beim Verständnis der Faktoren, die seine Pharmakokinetik beeinflussen, wie z. B. genetische Polymorphismen .

Krebsforschung

Der strukturelle Rahmen von this compound ermöglicht die Erforschung seiner potenziellen krebshemmenden Eigenschaften. Forscher untersuchen die Synthese von Ciprofloxacin-Derivaten, darunter this compound, um ihre biologischen Aktivitäten zu verbessern oder ihre Fähigkeiten so anzupassen, dass sie gezielt auf bestimmte Krebszellen wirken .

Antivirale Aktivitäten

Die chemische Struktur von this compound deutet auch auf mögliche antivirale Aktivitäten hin. Seine Rolle bei der Bekämpfung von Virusinfektionen ist ein Bereich der laufenden Forschung, wobei Wissenschaftler seine Wirksamkeit gegen verschiedene virale Krankheitserreger untersuchen .

Antimalaria-Aktivitäten

Das Potenzial der Verbindung für antimalaria-Aktivitäten ist ein weiteres vielversprechendes Anwendungsgebiet. Durch Modifizieren des Ciprofloxacin-Moleküls, um eine Sulfogruppe einzuschließen, zielen Forscher darauf ab, Derivate wie this compound zu schaffen, die effektiver gegen Malaria-erregende Parasiten sein könnten .

Wirkmechanismus

Target of Action

Sulfociprofloxacin, a metabolite of ciprofloxacin , shares the same primary targets as its parent compound. The primary targets are bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV separates the replicated DNA molecules .

Mode of Action

This compound inhibits the action of DNA gyrase and topoisomerase IV . It binds to the alpha subunits of DNA gyrase with high affinity, preventing the enzyme from introducing supercoils into the bacterial DNA . This inhibition disrupts the supercoiling process, which is necessary for DNA replication and transcription . As a result, the bacterial DNA replication is halted, leading to cell death .

Biochemical Pathways

Ciprofloxacin, and by extension this compound, disrupts the DNA replication and transcription processes in bacteria, leading to cell death .

Pharmacokinetics

When given orally, ciprofloxacin exhibits 70% bioavailability and attains peak serum levels ranging between 1.5 and 2.9 micrograms/ml after a single 500-mg dose . Nineteen percent of an oral dose is excreted as metabolites in both urine and feces . It is reasonable to assume that this compound may have similar ADME properties.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents DNA replication and transcription, disrupting the life cycle of the bacteria .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. These factors include the presence of other antibiotics, the pH of the environment, and the presence of organic matter . Additionally, the effectiveness of this compound can be affected by the resistance mechanisms of the bacteria, such as efflux pumps or mutations in the target enzymes .

Zukünftige Richtungen

The rise of infections resistant to Ciprofloxacin, from which Sulfociprofloxacin is derived, indicates that new pharmacological synergisms and derivatives are required . This suggests that future research could focus on enhancing the efficacy of this compound and similar compounds.

Biochemische Analyse

Biochemical Properties

Sulfociprofloxacin interacts with various biomolecules in the body. Like its parent compound ciprofloxacin, it shares a common mechanism of action: inhibition of DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the death of the bacterial cell . The interaction between this compound and DNA gyrase is likely to be similar to that of ciprofloxacin, involving the formation of a drug-enzyme-DNA complex that inhibits the function of the enzyme .

Cellular Effects

The cellular effects of this compound are primarily related to its antibacterial activity. By inhibiting DNA gyrase, this compound prevents bacterial cells from replicating their DNA, thereby stopping their growth and proliferation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, all of which are disrupted when DNA replication is inhibited .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the bacterial enzyme DNA gyrase, forming a drug-enzyme-DNA complex that inhibits the function of the enzyme . This prevents the supercoiling of bacterial DNA, a necessary step in DNA replication . As a result, bacterial cells are unable to replicate their DNA and proliferate, leading to their death .

Temporal Effects in Laboratory Settings

It is known that ciprofloxacin, the parent compound of this compound, has a half-life of approximately 4 hours in humans

Dosage Effects in Animal Models

It is known that ciprofloxacin exhibits dose-dependent antibacterial activity, with higher doses resulting in greater bacterial killing

Metabolic Pathways

This compound is a metabolite of ciprofloxacin, suggesting that it is produced in the body through the metabolism of ciprofloxacin .

Transport and Distribution

It is known that ciprofloxacin, the parent compound of this compound, is widely distributed throughout the body after administration

Eigenschaften

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLYZOYQWKDWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146939
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105093-21-8
Record name Sulfociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfociprofloxacin
Reactant of Route 2
Reactant of Route 2
Sulfociprofloxacin
Reactant of Route 3
Reactant of Route 3
Sulfociprofloxacin
Reactant of Route 4
Reactant of Route 4
Sulfociprofloxacin
Reactant of Route 5
Sulfociprofloxacin
Reactant of Route 6
Reactant of Route 6
Sulfociprofloxacin
Customer
Q & A

Q1: What do we know about the concentration of sulfociprofloxacin in the body after ciprofloxacin administration?

A1: Research suggests that this compound, along with other ciprofloxacin metabolites (oxociprofloxacin and desethylenciprofloxacin), is found in significantly lower concentrations in both plasma and tissues compared to the parent drug, ciprofloxacin. Specifically, a study examining ciprofloxacin distribution in lung and bronchial tissues found metabolite concentrations to be 10 to 100 times lower than ciprofloxacin concentrations. [] This suggests that the therapeutic efficacy of ciprofloxacin is primarily attributed to the parent compound rather than its metabolites. []

Q2: Are there any studies comparing the efficacy of ciprofloxacin to its metabolite this compound?

A2: While the provided research [] highlights the significantly lower concentration of this compound compared to ciprofloxacin, it doesn't directly compare their efficacy. Further research is needed to determine if this compound possesses any significant antibacterial activity and to what extent it contributes to the overall therapeutic effect of ciprofloxacin treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.